N-cyclopentyl-2-ethoxy-1-naphthamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H21NO2/c1-2-21-16-12-11-13-7-3-6-10-15(13)17(16)18(20)19-14-8-4-5-9-14/h3,6-7,10-12,14H,2,4-5,8-9H2,1H3,(H,19,20) |
InChI Key |
HZSWQLSQABXTSU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCC3 |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Ethoxy-1-naphthoic Acid
The foundational intermediate for this route is 2-ethoxy-1-naphthoic acid, synthesized via:
Step 1: Etherification of 2-Hydroxy-1-naphthaldehyde
2-Hydroxy-1-naphthaldehyde is reacted with ethanol in the presence of sodium bisulfate monohydrate under reflux (4–6 hours). Excess ethanol is distilled, and the product (2-ethoxy-1-naphthaldehyde) precipitates in cooled purified water.
-
Key Conditions :
Step 2: Oxidation to 2-Ethoxy-1-naphthoic Acid
2-Ethoxy-1-naphthaldehyde is oxidized using hydrogen peroxide (30%) in acetone under alkaline conditions (NaOH/KOH):
Amide Formation with Cyclopentylamine
The carboxylic acid is converted to the amide using standard coupling methods:
Method A: Carbodiimide-Mediated Coupling
2-Ethoxy-1-naphthoic acid reacts with cyclopentylamine using EDCl/HOBt or HATU in dichloromethane/DMF:
-
Typical Conditions :
-
Molar ratio (acid : amine : coupling agent) = 1 : 1.2 : 1.1
-
Temperature: 0°C to room temperature
-
Base: DIPEA or N-methylmorpholine
-
Method B: Acid Chloride Route
The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with cyclopentylamine:
-
Reaction Steps :
-
SOCl₂, reflux, 2 hours (quantitative conversion)
-
Cyclopentylamine in dry THF, 0°C to RT, 12 hours
-
-
Yield : 68–72% (extrapolated from similar acetamide syntheses)
Method 2: One-Pot Tandem Oxidation-Amidation
A streamlined approach combines aldehyde oxidation and amide formation in a single pot:
Procedure :
-
2-Hydroxy-1-naphthaldehyde, ethanol, and NaHSO₃·H₂O are refluxed.
-
Without isolating the intermediate, acetone, H₂O₂, and cyclopentylamine are added sequentially.
-
The mixture is stirred at 40°C for 6–8 hours.
Advantages :
-
Eliminates intermediate purification steps
Method 3: Solid-Phase Synthesis for High-Throughput Production
Adapted from peptidomimetic protocols, this method uses resin-bound intermediates:
Steps :
-
Wang Resin Functionalization : Load 2-ethoxy-1-naphthoic acid via ester linkage.
-
Amide Coupling : Treat with cyclopentylamine/PyBOP/DIEA in DMF (24 hours).
-
Cleavage : TFA/CH₂Cl₂ (95:5) releases the product.
Yield : 82–88% (based on similar solid-phase amide syntheses)
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 65–75% | 70–75% | 82–88% |
| Purity (HPLC) | 95–98% | 90–93% | 85–90% |
| Time | 18–24 hours | 12–14 hours | 36–48 hours |
| Cost | Moderate | Low | High |
| Scalability | Pilot-scale | Bench-scale | Microscale |
Optimization Strategies
Solvent Selection
Catalytic Enhancements
Purification Techniques
-
Chromatography : Silica gel (hexane/EtOAc 3:1) for intermediate isolation
-
Recrystallization : Ethanol/water (7:3) for final product polishing
Challenges and Solutions
Emerging Methodologies
-
Enzymatic Amidation : Lipase-catalyzed coupling in cyclopentyl methyl ether (CPME) under aerobic conditions.
-
Yield : 78% (pilot trials)
-
Advantage : Eco-friendly, avoids coupling reagents
-
-
Flow Chemistry : Continuous synthesis of 2-ethoxy-1-naphthoic acid and in-line amidation.
-
Throughput : 5 g/hour at 90% purity
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
